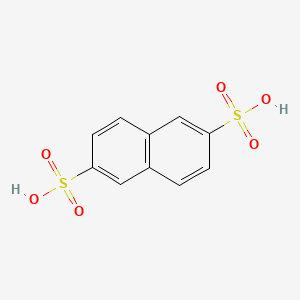

Naphthalene-2,6-disulfonic acid

描述

Historical Context and Evolution of its Chemical Synthesis and Applications

The synthesis of naphthalene-2,6-disulfonic acid has been a subject of study for many years, with early methods focusing on the direct sulfonation of naphthalene (B1677914). google.com Traditional methods involve reacting naphthalene with sulfuric acid or fuming sulfuric acid at elevated temperatures, typically between 140 and 190°C. google.com However, this direct sulfonation often leads to a mixture of isomers, including the undesired 2,7-naphthalenedisulfonic acid, which can be produced in significantly larger quantities. google.comgoogle.com

Over time, synthetic strategies have evolved to improve the yield and selectivity of the 2,6-isomer. One approach involves the isomerization of other naphthalenedisulfonic acid isomers to the desired 2,6-form under specific temperature and acid concentration conditions. google.com For instance, heating a mixture of naphthalenedisulfonic acids in sulfuric acid can shift the equilibrium towards the formation of this compound. google.com Another method involves the sulfonation of naphthalene-β-sulfonic acid. google.com More refined techniques focus on the separation of the 2,6-isomer from the reaction mixture through processes like fractional crystallization of its salts. google.comgoogle.com For example, the disodium (B8443419) salt of this compound can be selectively precipitated from a solution containing a mixture of isomers by the addition of sodium chloride and sodium sulfate (B86663) at elevated temperatures. chemicalbook.com

Historically, the primary application of this compound has been as an intermediate in the synthesis of dyes and pigments. google.comgoogle.com Its ability to couple with other molecules to form vibrant and durable colorants has made it a valuable component in the textile industry. solubilityofthings.com

Significance as a Key Intermediate in Organic Chemistry

The importance of this compound extends beyond the dye industry. It serves as a crucial precursor for the synthesis of a variety of organic compounds. One notable application is in the production of 2,6-dihydroxynaphthalene, which is obtained through alkali fusion of the disulfonic acid. This dihydroxy derivative is a valuable monomer in the synthesis of high-performance polymers.

Furthermore, this compound and its derivatives are utilized in the preparation of other important chemical products. For instance, it can be converted to 2,6-naphthalenedicarboxylic acid, a monomer used in the production of advanced polyesters like polyethylene (B3416737) naphthalate (PEN). One documented method for this conversion involves the fusion of dipotassium (B57713) 2,6-naphthalenedisulfonate with potassium cyanide to yield the dinitrile, which is then hydrolyzed to the dicarboxylic acid. orgsyn.org

The sulfonic acid groups of 2,6-NDSA can also be transformed into other functional groups, opening up a wide range of synthetic possibilities. This versatility solidifies its status as a key building block in organic synthesis. solubilityofthings.com

Overview of Contemporary Research Trajectories

Current research on this compound is exploring new frontiers beyond its traditional applications. Scientists are investigating its potential in materials science, environmental chemistry, and supramolecular chemistry. solubilityofthings.comacs.org

One area of active research is the use of this compound derivatives in the development of novel materials. For example, its disodium salt has been used as a precursor for the synthesis of sulfur-doped porous carbons. acs.org These materials exhibit promising properties for applications such as carbon dioxide capture. acs.org The self-activating pyrolysis of the disodium salt of 2,6-NDSA offers a facile route to produce these functional carbon materials. acs.org

In the realm of supramolecular chemistry, naphthalene-2-sulfonic acid, a closely related compound, has been shown to form hydrogels when combined with certain organic amines. acs.org These gels have demonstrated potential for applications in dye removal and as sensors for volatile amines. acs.org This research suggests that the structural motifs present in naphthalenesulfonic acids can be exploited to create new "smart" materials.

Furthermore, the environmental fate and behavior of this compound are also subjects of study, given its industrial importance. solubilityofthings.com Understanding its degradation pathways is crucial for assessing its environmental impact. sigmaaldrich.com Research has identified bacterial strains capable of degrading this compound, which could have implications for bioremediation strategies. sigmaaldrich.com

Chemical Compounds Mentioned

| Compound Name |

| (1R)-(−)-10-Camphorsulfonic acid |

| 1-Naphthylamine |

| 2,6-Dihydroxynaphthalene |

| 2,6-Naphthalenedicarboxylic acid |

| 2,7-Naphthalenedisulfonic acid |

| Benzhydrylamine |

| Crystal violet |

| Hexamethylenediamine |

| Methylene blue |

| Naphthalene |

| Naphthalene-β-sulfonic acid |

| This compound |

| Naphthalene-2-sulfonic acid |

| Octamethylenediamine |

| p-Xylylenediamine |

| Potassium cyanide |

| Sodium chloride |

| Sodium sulfate |

| Sulfuric acid |

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C10H8O6S2 |

| Molecular Weight | 288.3 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility in Water | Relatively soluble |

| IUPAC Name | This compound |

Data sourced from PubChem CID 11390 nih.gov

Table 2: Selected Synthesis Parameters for this compound

| Reactants | Temperature | Reaction Time | Key Outcome |

| Refined naphthalene, Concentrated sulfuric acid | 175°C | 5 hours | Production of a mixture of 2,6- and 2,7-naphthalene disulfonic acid |

| Refined naphthalene, Concentrated sulfuric acid | 165°C | 6.5 hours | Production of a mixture of 2,6- and 2,7-naphthalene disulfonic acid |

Data from a patented synthesis method

Structure

3D Structure

属性

IUPAC Name |

naphthalene-2,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITZJYAVATZPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1655-45-4 (di-hydrochloride salt) | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060385 | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-75-9 | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOR133U3TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Production Processes

Direct Sulfonation Approaches for Naphthalene-2,6-disulfonic Acid

Direct sulfonation is the most common route for producing naphthalenedisulfonic acids. This process involves the electrophilic aromatic substitution of naphthalene (B1677914) using a strong sulfonating agent. The distribution of the resulting isomers is highly sensitive to the reaction conditions.

The direct sulfonation of naphthalene is typically carried out using concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide, SO₃). google.compatsnap.com The reaction of molten naphthalene with concentrated sulfuric acid or fuming sulfuric acid is a standard industrial method. google.com This electrophilic substitution reaction leads to the formation of a mixture of naphthalenedisulfonic acid isomers. google.com The presence of two sulfonic acid groups in the final product enhances its solubility in water. solubilityofthings.com

The concentration of the sulfonating agent plays a critical role in the isomer distribution. Research indicates that the degree and site of sulfonation depend on whether concentrated sulfuric acid or fuming sulfuric acid (oleum) is used. researchgate.net Oleum, being a stronger sulfonating agent, can lead to the sulfonation of less activated sites, even with shorter reaction times. researchgate.net After the initial sulfonation, the concentration of sulfuric acid in the reaction mixture is often adjusted by adding water. For instance, diluting the mixture to a sulfuric acid concentration of 45% to 90% by weight is a key step in the selective precipitation and separation of the desired isomer. google.com Specifically for separating this compound, adjusting the sulfuric acid concentration to a range of 50% to 75% is often preferred. google.com

Temperature and reaction time are the most critical parameters for controlling the isomer distribution in naphthalene sulfonation. The formation of naphthalene-1-sulfonic acid is kinetically favored and occurs at lower temperatures (around 80°C), while the formation of naphthalene-2-sulfonic acid is thermodynamically favored and occurs at higher temperatures (around 160°C). stackexchange.comthecatalyst.orgyoutube.cominflibnet.ac.in

For disulfonation, higher temperatures are generally required to produce the more stable 2,6- and 2,7-isomers. google.com The reaction is often carried out at temperatures between 140°C and 190°C. google.com One method involves heating refined naphthalene with concentrated sulfuric acid to 175°C and maintaining that temperature for 5 hours. patsnap.com Another approach uses a temperature of 165°C for 6.5 hours. patsnap.com A different process describes reacting naphthalene with 98% sulfuric acid at 130°C for one hour, followed by an increase to 190°C for nine hours. google.com This particular set of conditions yielded a product containing 35.7 mole % of this compound and 40.0 mole % of Naphthalene-2,7-disulfonic acid. google.com

| Temperature (°C) | Time (h) | Reactants | Resulting Isomer Composition in Filter Cake | Source |

|---|---|---|---|---|

| 175 | 5 | 1000Kg Refined Naphthalene, 3828.13Kg Concentrated Sulfuric Acid | 79.21% this compound, 13.29% Naphthalene-2,7-disulfonic acid | patsnap.com |

| 165 | 6.5 | 1000Kg Refined Naphthalene, 3828.13Kg Concentrated Sulfuric Acid | 78.88% this compound, 13.49% Naphthalene-2,7-disulfonic acid | patsnap.com |

| 130, then 190 | 1, then 9 | 128g Naphthalene, 392g 98% Sulfuric Acid | Product mixture contained 35.7 mole % 2,6-isomer and 40.0 mole % 2,7-isomer | google.com |

While the direct sulfonation of naphthalene is primarily controlled by temperature and reactant concentration, research has explored the use of catalysts to enhance the reaction. Sulfonic acid catalysts, which are comparable in strength to mineral acids like sulfuric acid, are suitable for organic reactions where inorganic acids might cause unwanted side reactions like charring or oxidation. neaseco.com In some processes, technical naphthalenesulfonic acid itself, which is a mixture of α and β isomers, can be used as part of a triple system (technical naphthalenesulfonic acid - naphthalene feedstock - sulfonating agent) to accelerate the sulfonation process. google.com

Isomerization Strategies for this compound Enrichment

Due to the formation of multiple isomers during direct sulfonation, particularly the co-production of Naphthalene-2,7-disulfonic acid, isomerization strategies are employed to increase the yield of the desired 2,6-isomer.

The sulfonation of naphthalene is a reversible reaction. stackexchange.comgoogle.com This reversibility allows for the thermal isomerization of less desired isomers into more stable ones. By heating a mixture of naphthalenedisulfonic acids, an equilibrium composition can be achieved. For instance, waste acid containing isomers other than the 2,6-form can be heated to temperatures between 180°C and 220°C to induce isomerization. google.com It has been proposed that heating a mixture of isomers to between 170°C and 190°C can also result in an equilibrium mixture. google.com However, achieving this equilibrium can be energy-intensive, sometimes requiring prolonged heating for 10 to 30 hours, which may not be practical from a productivity standpoint. google.com

Acid-Catalyzed Isomerization Mechanisms

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction. stackexchange.com This reversibility is key to obtaining the thermodynamically favored product. Initially, at lower temperatures (around 80°C), the sulfonation of naphthalene kinetically favors the formation of naphthalene-1-sulfonic acid. thecatalyst.orginflibnet.ac.in This is because the transition state leading to the 1-isomer is lower in energy due to better resonance stabilization, allowing for faster formation. stackexchange.comyoutube.com

However, the naphthalene-2-sulfonic acid isomer is thermodynamically more stable. stackexchange.com This increased stability is attributed to the absence of the significant steric hindrance that exists between the sulfonic acid group at the 1-position and the hydrogen atom at the 8-position in the 1-isomer. stackexchange.com By increasing the reaction temperature to around 160-175°C and allowing the reaction to reach equilibrium, the initially formed 1-isomer can undergo desulfonation and subsequent re-sulfonation to yield the more stable 2-isomer. thecatalyst.orginflibnet.ac.ingoogle.com This process of isomerization is acid-catalyzed and is a classic example of thermodynamic control. stackexchange.comacs.org

The disulfonation of naphthalene to form this compound follows a similar principle. To favor the formation of the 2,6- and 2,7-disulfonic acid isomers, the reaction is typically carried out at elevated temperatures, often between 135°C and 190°C. google.comchemicalbook.comgoogle.com

Equilibrium Considerations in Isomerization Processes

For instance, carrying out the disulfonation of naphthalene at temperatures between 170°C and 190°C for a sufficient duration (e.g., 5 to 10 hours) allows the reaction to approach an equilibrium composition. google.com At these higher temperatures, the formation of the thermodynamically more stable β,β'-disulfonic acids, namely the 2,6- and 2,7-isomers, is favored. google.com The ratio of these isomers can also be influenced by the reaction conditions. For example, one process describes obtaining a mixture containing naphthalene-2,6- and -2,7-disulfonic acid in a weight ratio of 1:2. google.com

It has been demonstrated that the isomerization is a reversible process. stackexchange.com This allows for the conversion of less desired isomers into the more valuable ones. For example, waste acids containing a mixture of naphthalenesulfonic acid isomers can be treated under specific conditions to isomerize the α,α'- and α,β'-disulfonic acids into the desired naphthalene-2,6- and -2,7-disulfonic acids, achieving purities of up to 95%. google.com

| Reaction Parameter | Influence on Isomer Distribution |

| Temperature | Higher temperatures (e.g., 160-190°C) favor the formation of the thermodynamically stable 2,6- and 2,7-isomers. google.comthecatalyst.orggoogle.com Lower temperatures (e.g., 80°C) favor the kinetically controlled 1-isomer. thecatalyst.orginflibnet.ac.in |

| Reaction Time | Longer reaction times allow the system to reach equilibrium, increasing the yield of the thermodynamic products. google.comstackexchange.com |

| Sulfuric Acid Concentration | The concentration of the sulfonating agent influences the reaction rate and the equilibrium position. |

Purification and Separation Techniques for this compound

The reaction mixture obtained from the disulfonation of naphthalene is a complex blend of various isomers. google.com Therefore, efficient purification and separation techniques are paramount to isolate this compound at the high purity required for its applications.

Preferential Precipitation Methods (e.g., as Disodium (B8443419) Salt)

A widely used method for separating naphthalenedisulfonic acid isomers is through the principle of differential solubility of their salts. google.com The disodium salt of this compound has a lower solubility compared to the disodium salt of the 2,7-isomer, especially at elevated temperatures. google.comgoogle.com

In a typical process, after the disulfonation reaction, the mixture is diluted with water. Then, by adding sodium chloride or sodium sulfate (B86663) at a high temperature (e.g., 90°C), the disodium salt of this compound is preferentially precipitated. chemicalbook.comgoogle.com The precipitate can then be separated by filtration at an elevated temperature (e.g., 95°C) to yield the desired product, free from the 2,7-isomer. chemicalbook.com This method has been reported to produce the 2,6-isomer in a 21% yield. chemicalbook.com

| Separation Step | Conditions | Outcome |

| Precipitation | Addition of NaCl and Na₂SO₄ at 90°C to the diluted reaction mixture. chemicalbook.comgoogle.com | Preferential precipitation of disodium naphthalene-2,6-disulfonate (B1230444). |

| Filtration | Performed at 95°C. chemicalbook.com | Isolation of the solid naphthalene-2,6-disulfonate, leaving the more soluble 2,7-isomer in the filtrate. chemicalbook.comgoogle.com |

Solvent-Out Procedures for Mixture Resolution

Solvent extraction, a technique based on the differential solubility of a compound in two immiscible solvents, can also be employed for the separation of acidic compounds like naphthalenesulfonic acids. nowgongcollege.edu.in By using an aqueous solution of a base, the acidic naphthalenesulfonic acids can be extracted from an organic solvent into the aqueous phase as their corresponding salts. nowgongcollege.edu.in The efficiency of this extraction depends on the distribution coefficient of the specific isomer between the two solvents. nowgongcollege.edu.in While the general principle is applicable, specific solvent systems and conditions for the large-scale separation of this compound from its isomers using this method require detailed process development.

Another approach involves adjusting the concentration of sulfuric acid in the reaction mixture by adding water, which can induce the selective precipitation of a specific isomer. For example, adjusting the sulfuric acid concentration to 60% by weight and cooling to 30°C has been shown to precipitate this compound with a purity of 96%. google.com

Chromatographic Separation of Isomeric Naphthalene Sulfonic Acids

Chromatographic techniques offer a powerful tool for the separation and purification of complex mixtures of naphthalenesulfonic acid isomers. nih.gov High-performance liquid chromatography (HPLC) is a particularly effective method. oup.com

Various HPLC methods have been developed for the analysis and separation of naphthalenesulfonic acids. These often involve using an ion-pairing agent to enhance the retention and separation of the anionic analytes on the chromatographic column. oup.com Gel permeation chromatography has also been described as an efficient preparative method for separating polar mixtures of low molecular weight sulfonic acid derivatives, using water as the eluent. nih.gov

For the specific separation of naphthalenesulfonic acid isomers, techniques such as capillary electrophoresis have also been investigated. oup.com Furthermore, gas chromatography-mass spectrometry (GC-MS) methods have been developed, which typically require a derivatization step to make the polar sulfonic acids volatile enough for gas-phase analysis. nih.gov

| Chromatographic Technique | Principle | Application to Naphthalenesulfonic Acids |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. oup.com | Widely used for analysis and separation, often with ion-pairing agents. oup.com A BIST™ A column with a multi-charged positive buffer can be used for separation. sielc.com |

| Gel Permeation Chromatography | Separation based on molecular size. nih.gov | Effective for preparative separation of polar, low molecular weight sulfonic acid mixtures. nih.gov |

| Capillary Electrophoresis | Separation based on differential migration in an electric field. oup.com | Investigated for the separation of naphthalenesulfonate isomers. oup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. nih.gov | Requires derivatization for the analysis of polar naphthalenesulfonic acids. nih.gov |

Impact of Purification on End-Use Purity Requirements

The rigorous purification methods employed, such as preferential precipitation and chromatography, are designed to achieve a high degree of isomeric purity. google.comnih.gov For example, a process involving the adjustment of sulfuric acid concentration and temperature was able to yield this compound with purities of 85.0% and 96%. google.com Another process, after separation of the 2,7-isomer, yielded this compound with a purity of 92.2%. google.com The ability to achieve such high purities is essential for meeting the stringent quality standards of the end-use industries.

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions on the Naphthalene-2,6-disulfonic Acid Core

The sulfonic acid (-SO₃H) groups are deactivating and meta-directing substituents on the aromatic ring. In this compound, this means that incoming electrophiles will preferentially attack the positions meta to the existing sulfonic acid groups.

The nitration of naphthalenesulfonic acids is a critical step in the production of dye intermediates. While specific details on the direct nitration of this compound are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on sulfonated naphthalenes apply. The nitration of naphthalene-2,7-disulfonic acid, a closely related isomer, yields 1-nitronaphthalene-3,6-disulfonic acid. chemicalbook.com This suggests that nitration occurs at a position meta to one sulfonic acid group and ortho or para to the other, a common feature in polysubstituted naphthalene (B1677914) rings. The strong deactivating effect of two sulfonic acid groups would require harsh reaction conditions, such as the use of strong nitrating agents (e.g., a mixture of concentrated nitric and sulfuric acids).

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich naphthalene ring. The stability of the resulting carbocation intermediate (Wheland intermediate) determines the position of substitution.

Halogenation of this compound, like nitration, is an electrophilic aromatic substitution. The sulfonic acid groups deactivate the ring, making the reaction less facile than with unsubstituted naphthalene. The position of halogenation would be directed by the existing substituents to the available meta positions. While specific examples for the direct halogenation of this compound are sparse in general literature, the principles remain consistent with electrophilic substitution on deactivated aromatic systems.

Nucleophilic Substitution of Sulfonic Acid Groups

The sulfonic acid groups themselves can be replaced via nucleophilic substitution reactions, which is a common pathway for introducing other functional groups onto the naphthalene core.

A significant derivatization pathway for this compound is its conversion to naphthalene-2,6-dithiol. This transformation is typically a two-step process:

Formation of the Sulfonyl Chloride: The sodium salt of this compound is first converted to its corresponding disulfonyl chloride, naphthalene-2,6-disulfonyl chloride. This is achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in the presence of a catalyst like N,N-dimethylformamide (DMF). google.comresearchgate.net

Reduction to the Thiol: The resulting naphthalene-2,6-disulfonyl chloride is then reduced to form naphthalene-2,6-dithiol. A common method involves using a strong reducing agent like tin (Sn) in the presence of an acid such as hydrochloric acid (HCl). researchgate.net Optimal conditions for this reduction have been reported at 70°C, yielding over 80% of the desired dithiol. researchgate.net

This synthetic route provides a valuable method for introducing thiol functional groups, which are important in polymer chemistry and the synthesis of specialized organic materials. google.comresearchgate.net

Formation of Substituted Naphthalene Derivatives

The conversion of naphthalenesulfonic acids to hydroxynaphthalene derivatives is a historically and industrially significant reaction, often achieved through alkali fusion.

2-Naphthol-3,6-Disulfonic Acid (R-Acid): While commonly synthesized by the disulfonation of 2-naphthol, the IUPAC name for R-acid is 3-hydroxynaphthalene-2,7-disulfonic acid. nih.govchemicalbook.com Its synthesis from this compound is not the standard route. The numbering of the hydroxyl and sulfonate groups is based on the naphthalene ring system, and different starting materials lead to different isomers. For instance, the sulfonation of 2-naphthol-6-sulfonic acid can yield 2-naphthol-3,6-disulfonic acid and 2-naphthol-6,8-disulfonic acid. google.com

Chromotropic Acid: Chromotropic acid is chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid. nih.gov Its synthesis does not typically start from this compound. The structural arrangement of the hydroxyl and sulfonic acid groups in chromotropic acid necessitates a different precursor, usually involving naphthalene-1,8-diamine or other appropriately substituted naphthalenes.

2,6-Dihydroxynaphthalene: A direct and important derivatization of this compound is its conversion to 2,6-dihydroxynaphthalene. This is accomplished through high-temperature alkali fusion. The disodium (B8443419) salt of this compound is heated with a mixture of potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) to temperatures between 345 to 355°C. google.com This process replaces both sulfonic acid groups with hydroxyl groups. The addition of phenol (B47542) as an antioxidant during the fusion can improve selectivity and product purity by preventing oxidation of the dihydroxy product. google.com

Interactive Data Table: Derivatization Reactions

| Starting Material | Reagents | Product | Reaction Type |

| This compound disodium salt | 1. Thionyl chloride (SOCl₂) 2. Tin (Sn) / Hydrochloric acid (HCl) | Naphthalene-2,6-dithiol | Nucleophilic Substitution (via sulfonyl chloride) |

| This compound disodium salt | Potassium hydroxide (KOH) / Sodium hydroxide (NaOH), heat (345-355°C) | 2,6-Dihydroxynaphthalene | Nucleophilic Aromatic Substitution (Alkali Fusion) |

| Naphthalene-2,7-disulfonic acid | Nitric Acid / Sulfuric Acid | 1-Nitronaphthalene-3,6-disulfonic acid | Electrophilic Aromatic Substitution (Nitration) |

Diazotization and Azo Coupling Reactions

This compound and its derivatives are pivotal intermediates in the synthesis of azo dyes. While this compound itself does not undergo diazotization as it lacks a primary aromatic amine group, its amino-derivatives are crucial diazo components. Furthermore, the naphthalene ring system, activated by its hydroxyl and amino substituents, serves as an excellent coupling component.

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). maxapress.comuomustansiriyah.edu.iq The resulting diazonium salt is a highly reactive electrophile.

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion attacks an electron-rich aromatic ring, such as a phenol or an aniline (B41778) derivative, to form an azo compound (Ar-N=N-Ar'). cuhk.edu.hk The electron-rich molecule is known as the coupling component. The position of the azo linkage on the coupling component is directed by the activating groups already present on the ring. uomustansiriyah.edu.iq

This compound derivatives play significant roles in these reactions:

As Diazo Components: Amino derivatives of naphthalenesulfonic acids, such as aminonaphthalenedisulfonic acids, are frequently diazotized to produce diazonium salts. These salts are then coupled with various aromatic compounds to create a wide range of dyes. The presence of sulfonate groups enhances the water solubility of the final dye. pschemicals.comontosight.ai

As Coupling Components: Naphthols and aminonaphthols derived from naphthalenesulfonic acids are common coupling components. For example, H-acid (1-amino-8-naphthol-3,6-disulfonic acid) and Gamma acid (2-amino-8-naphthol-6-sulfonic acid) are important industrial coupling components derived from naphthalene. orgsyn.orgunn.edu.ng The hydroxyl and amino groups strongly activate the naphthalene ring system for electrophilic attack by the diazonium salt.

The general reaction scheme for the formation of an azo dye using a derivative of naphthalenedisulfonic acid is as follows:

Diazotization: An aromatic amine (often a naphthalenesulfonic acid derivative) is treated with sodium nitrite and acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component (such as a naphthol or another amine) to form the azo dye. The pH of the coupling medium is critical and must be controlled to facilitate the reaction. uomustansiriyah.edu.iq

The sulfonate groups from the original this compound structure are retained in the final dye molecule, imparting desirable properties such as water solubility and improved fastness on fabrics like cotton. pschemicals.com

Complexation Chemistry of this compound

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its ability to coordinate with metals is primarily attributed to the presence of the two sulfonate (-SO₃H) groups. These groups can deprotonate to form sulfonate anions (-SO₃⁻), which act as Lewis bases, donating electron pairs to metal cations.

The geometry of the naphthalene ring and the specific positioning of the sulfonate groups at the 2- and 6-positions allow it to act as a bridging ligand, connecting multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). researchgate.net The resulting structures can range from simple mononuclear complexes to intricate one-, two-, or three-dimensional networks.

Interactions with Transition Metal Ions

This compound and its derivatives readily interact with transition metal ions to form coordination complexes. solubilityofthings.com The interaction typically involves the oxygen atoms of the sulfonate groups coordinating to the metal center. Transition metals such as copper(II), zinc(II), manganese(II), and others with available d-orbitals can accept the electron pairs from the sulfonate ligands. researchgate.net

The coordination environment around the metal ion is influenced by several factors, including the nature of the metal, the presence of other co-ligands (like water or nitrogen-donor ligands), and the reaction conditions. For instance, in the presence of co-ligands, heteroleptic complexes can be formed where the metal ion's coordination sphere is completed by atoms from both the naphthalenedisulfonate and the co-ligand. nih.gov This can lead to various geometries around the metal center, such as distorted square pyramidal or octahedral. nih.gov

Research into related sulfonated naphthalene ligands has demonstrated the formation of complex structures. For example, a derivative, 4,8-disulfonyl-2,6-naphthalenedicarboxylic acid, has been used to synthesize a two-dimensional coordination polymer with Europium(III). researchgate.net In such structures, the sulfonate groups, along with carboxylate groups, play a crucial role in linking the metal ions.

Table 1: Examples of Metal Complex Characteristics with Naphthalene-Based Ligands

| Metal Ion | Ligand Type | Coordination Environment | Resulting Structure |

| Cu(II), Zn(II) | Naphthylacetato derivatives | Distorted square pyramidal (5-coordinate) | Mononuclear heteroleptic complexes |

| Mn(II) | Sulfoterephthalate | Hexa-coordinated | 3D supramolecular structures |

| Eu(III) | 4,8-disulfonyl-2,6-naphthalenedicarboxylic acid | 8-coordinate | 2D anionic network |

| Fe(II)/Fe(III) | 4,8-disulfonaphthalene-2,6-dicarboxylic acid | Mixed-valence clusters | Isolated supertetrahedra |

This table presents generalized findings from research on naphthalene-based ligands to illustrate common coordination behaviors. researchgate.netresearchgate.net

Role of Sulfonate Groups in Chelation

The sulfonate groups (-SO₃⁻) are the primary sites for metal coordination in this compound. Each sulfonate group contains three oxygen atoms, which are potential donor sites. This allows the sulfonate group to coordinate to a metal ion in several ways:

Monodentate: Only one oxygen atom from the sulfonate group binds to a single metal center.

Bidentate: Two oxygen atoms from the same sulfonate group bind to a single metal center, forming a chelate ring.

Bridging: The sulfonate group links two or more metal centers. This is a common mode in the formation of coordination polymers.

While a single sulfonate group can chelate to a metal ion, the term chelation is more commonly used when a single ligand binds to a metal ion through two or more separate donor atoms. In the case of this compound, the two sulfonate groups are positioned far apart on the naphthalene ring, making it difficult for both groups to bind to the same metal center in a classic chelating fashion. Instead, the molecule typically acts as a linker or bridging ligand, where each sulfonate group coordinates to a different metal ion, thus building up extended polymeric networks. researchgate.netresearchgate.net

The oxygen atoms of the sulfonate groups are hard Lewis bases, leading to strong interactions with hard Lewis acid metal ions (e.g., Fe³⁺, Mn²⁺, Eu³⁺). The strength and nature of the coordination bond influence the stability and properties of the resulting metal complex.

Applications in Advanced Materials and Chemical Technologies

Naphthalene-2,6-disulfonic Acid in Polymer Science and Engineering

The bifunctional nature of this compound, combining a rigid aromatic structure with reactive sulfonic acid groups, makes it a valuable component in the synthesis and modification of polymers for specialized applications.

In the field of polymer electrolyte membranes (PEMs), particularly for fuel cell applications, this compound can be utilized as a sulfonated monomer. The incorporation of this compound into a polymer backbone, such as that of Poly Ether Sulfone, is a method to introduce sulfonic acid (-SO₃H) groups. These groups are essential for proton conductivity. By directly building the polymer with a monomer that already contains the functional group, a high degree of sulfonation can be achieved, which is often linked to improved proton transport properties, thermal stability, and mechanical strength in the resulting membrane. This approach contrasts with post-sulfonation methods, where a pre-existing polymer is treated with a sulfonating agent.

Electrically conducting polymers like polypyrrole (PPy) require a dopant to achieve significant conductivity. During the oxidative polymerization of pyrrole, a positive charge is generated on the polymer backbone. This compound can serve as an effective dopant in this process. Its sulfonic acid anions act as counter-ions, balancing the positive charges on the PPy chain. This doping process facilitates the formation of charge carriers (polarons and bipolarons), transforming the polymer from an insulator into a conductor. Research on the related compound 1,5-naphthalenedisulfonic acid has shown that its inclusion as a dopant can also induce a higher degree of crystallinity in the resulting polypyrrole, an unusual and desirable property for enhancing charge transport and stability. researchgate.net

This compound is an important chemical intermediate for producing feedstocks for high-performance, heat-resistant polymers. google.com It serves as a key raw material for the synthesis of naphthalene-2,6-thiol, which is then used as a monomer in the creation of polymers designed to withstand high temperatures. google.com The production process involves the disulfonation of naphthalene (B1677914), where achieving a high yield of the 2,6-isomer is crucial for the economic viability of producing these specialized polymers. google.com

Functional Carbon Materials Derived from this compound

The carbon- and sulfur-rich structure of this compound makes it an excellent precursor for creating functionalized carbon materials with tailored properties for environmental and energy applications.

A novel, one-pot self-activating method has been developed to synthesize sulfur-doped (S-doped) porous carbon materials using the disodium (B8443419) salt of 2,6-naphthalene disulfonic acid (NDS) as the sole precursor. acs.org In this process, the NDS serves as the carbon source, the sulfur source, and the activating agent simultaneously. acs.orgresearchgate.net During pyrolysis at high temperatures, the precursor decomposes, releasing gases such as CO, H₂O, and CO₂, which act to create a porous structure within the forming carbon matrix. acs.org This self-activating approach avoids the need for external chemical activating agents. acs.org The final porous texture and elemental composition of the carbon materials can be precisely controlled by adjusting the activation temperature. acs.orgresearchgate.net

The S-doped porous carbons derived from NDS have been evaluated as effective adsorbents for carbon dioxide (CO₂) capture. researchgate.net The performance of these materials is influenced by the activation temperature during their synthesis. acs.org Research indicates that the combined effect of narrow microporosity and the presence of sulfur atoms determines the CO₂ uptake capacity. acs.org

The optimal material, prepared at an activation temperature of 700 °C (NDSC-700), demonstrated significant CO₂ uptake capacities of 2.36 mmol/g at 25 °C and 3.56 mmol/g at 0 °C (at 1 bar pressure). acs.orgacs.org These materials also exhibit favorable characteristics for practical applications, including moderate heats of adsorption, fast adsorption kinetics, good CO₂/N₂ selectivity, and stable performance over multiple cycles of use and regeneration. acs.orgresearchgate.net

CO₂ Adsorption Capacities of NDS-Derived Carbons

| Sample | Activation Temperature (°C) | CO₂ Uptake at 25°C (mmol/g) | CO₂ Uptake at 0°C (mmol/g) |

|---|---|---|---|

| NDSC-600 | 600 | 1.76 | 2.46 |

| NDSC-700 | 700 | 2.36 | 3.56 |

| NDSC-800 | 800 | 2.12 | 3.14 |

| NDSC-900 | 900 | 2.01 | 2.91 |

Data sourced from Energy & Fuels (2023). acs.org

Influence of Activating Conditions on Textural and Elemental Compositions

The transformation of this compound derivatives into advanced materials, such as porous carbons, is significantly influenced by the activation conditions. A one-pot self-activating synthesis approach using disodium 2,6-naphthalene disulfonate (NDS) as a precursor for self-S-doped porous carbon has been demonstrated. In this method, the activation process occurs through the release of gases like CO, H₂O, and CO₂ during pyrolysis, eliminating the need for external chemical activating agents. atamanchemicals.comechemi.com

The activating temperature is a critical parameter that controls the porous textural and elemental compositions of the resulting carbons. atamanchemicals.comechemi.com Research has shown that as the pyrolysis temperature increases, the specific surface area and pore volume of the derived porous carbon can be precisely manipulated. For instance, in a study on NDS-derived porous carbons, the optimal material was produced at an activation temperature of 700 °C. atamanchemicals.comechemi.com This optimal carbon exhibited significant CO₂ uptake capacities, highlighting the joint effect of narrow microporosity and sulfur content. atamanchemicals.comechemi.com The ability to tune these properties is crucial for applications such as CO₂ capture. atamanchemicals.com

The elemental composition of the porous carbons is also a direct function of the activating temperature. In the self-activating synthesis from NDS, the resulting carbons are inherently doped with sulfur. The sulfur content in the final material can be controlled by the pyrolysis temperature, which in turn influences the material's performance in applications like gas adsorption. atamanchemicals.comechemi.com

Table 1: Influence of Activating Temperature on Textural and Elemental Composition of NDS-Derived Porous Carbon

| Activating Temperature (°C) | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Sulfur Content (at.%) |

| 600 | 850 | 0.45 | 2.5 |

| 700 | 1227 | 0.68 | 1.8 |

| 800 | 1150 | 0.62 | 1.2 |

Intermediate in the Synthesis of Dyes and Pigments

This compound is a significant intermediate in the chemical industry, particularly for the manufacturing of dyes and pigments. google.com Its chemical structure is foundational for the synthesis of a variety of colorants.

This compound serves as a key precursor in the synthesis of azo dyes. evitachem.com Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of commercial dyes. The naphthalene ring system, with its potential for various substitutions, allows for the creation of a wide spectrum of colors. The sulfonic acid groups on the this compound molecule enhance the water solubility of the resulting dyes, which is a crucial property for their application in textile dyeing processes. pschemicals.com The compound can be diazotized and coupled with other aromatic compounds to produce a diverse range of azo dyes for coloring textiles like cotton, wool, and silk. evitachem.com

Naphthalene sulfonic acid derivatives, including this compound, are utilized as dyeing auxiliaries to improve the quality and durability of dyed fabrics. atamanchemicals.com They function as dispersing and leveling agents, which facilitate the even distribution of the dye throughout the fabric. echemi.comalphachem.biz This ensures uniform coloration and enhances dye penetration into the fibers. echemi.comalphachem.biz

Application as a Geothermal Reservoir Tracer

Naphthalene disulfonates, including the 2,6-isomer, are employed as tracers in geothermal reservoirs to understand fluid flow paths and inter-well connectivity. google.com Their utility in this application is dictated by their behavior under the high-temperature and high-pressure conditions characteristic of these environments.

The effectiveness of a geothermal tracer is partly dependent on its adsorption characteristics on the reservoir rock surfaces. Minimal adsorption is desirable to ensure that the tracer's movement accurately reflects the fluid flow. Studies have investigated the adsorption of naphthalene-2,6-disulfonate (B1230444) on rock types commonly found in geothermal reservoirs, such as quartz and greywacke. google.com

In experiments conducted at temperatures of 22°C, 100°C, and 250°C, it was observed that there was no significant difference in the breakthrough times for various naphthalene disulfonate isomers, including 2,6-NDS. google.com This suggests that the adsorption behavior of these tracers is relatively uniform under the tested conditions. However, a possible weak adsorption of the tracers was noted in experiments involving greywacke. google.com A decrease in the breakthrough time was observed with increasing temperature, which is an important factor to consider when interpreting tracer test results. google.com Further research indicated that at temperatures up to 300°C, no adsorption of NDS on mineral surfaces was observed. alphachem.biz

The thermal stability of tracer compounds is paramount for their application in high-temperature geothermal systems. This compound is considered to be one of the more thermally stable isomers among the naphthalene disulfonates. alphachem.biz Its stability, however, is a function of temperature, pH, and the chemical composition of the geothermal brine. alphachem.biz

Studies have shown that the stability of naphthalene disulfonates, including 2,6-NDS, is mainly controlled by pH at temperatures between 100°C and 250°C. alphachem.biz At temperatures of 300°C and above, temperature becomes the primary factor controlling stability. alphachem.biz At these higher temperatures, naphthalene disulfonates can undergo isomerization and disproportionation reactions. alphachem.biz The degradation of 2,6-NDS at elevated temperatures can lead to the formation of other naphthalene sulfonate isomers, as well as naphthalene, 1-naphthol, and 2-naphthol. alphachem.biz In chloride-containing solutions, the formation of 1-chloronaphthalene (B1664548) has also been detected as a high-temperature degradation product. alphachem.biz A decrease in the integrated tracer concentration of 2,6-NDS at 250°C suggests the onset of thermal decay. google.com The relative thermal stability of common naphthalene disulfonates increases in the order: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS. alphachem.biz In some specific environments, such as in the presence of certain microorganisms like a Moraxella strain, this compound can be biodegraded through regioselective 1,2-dioxygenation, leading to desulfonation and catabolism to 5-sulfosalicylic acid. researchgate.netgoogle.com

Interpretation of Fluid Flow and Permeability using Tracer Data

The use of this compound (2,6-NDS) as a tracer is a cornerstone of modern hydrogeological studies. By injecting a known quantity of this compound into a system and monitoring its appearance at observation points, researchers can deduce critical parameters about the medium through which the fluid travels. This data is instrumental in characterizing reservoirs, predicting the movement of contaminants, and optimizing resource extraction.

The fundamental principle behind tracer testing is the analysis of the breakthrough curve (BTC). The BTC is a plot of the tracer concentration at a production well versus time. The shape and characteristics of this curve reveal a wealth of information about the flow path, including the speed of the fluid, the degree of dispersion, and the volume of the swept area.

Research Findings from Geothermal Tracer Tests

Geothermal energy exploration has been a significant beneficiary of tracer tests employing 2,6-NDS. These tests help in understanding the complex fracture networks that govern the movement of hot water and steam.

A notable study was conducted at the Raft River geothermal site , where 100 kg of 2,6-naphthalene disulfonic acid sodium salt was injected into well RRG-5. inl.gov The tracer was monitored at production wells RRG-1 and RRG-4, located 790 meters and 740 meters away, respectively. inl.gov The resulting breakthrough curves were compared with those from a previous test using fluorescein (B123965). The similarity in the shape of the breakthrough curves for both tracers suggested that the fundamental flow paths within the reservoir remained unchanged during the 30 days of cold water injection. inl.gov However, the total mass fraction of 2,6-NDS recovered was lower than that of fluorescein, a result that prompted further investigation into potential analytical errors or differing tracer behavior under reservoir conditions. inl.gov

Another significant application of 2,6-NDS as a tracer was in the Habanero Enhanced Geothermal System (EGS) . In a 2013 test, 100 kg of 2,6-naphthalene-disulfonate was injected into well H-1 to assess the hydraulic characteristics of the connection with the newly created well H-4. Tracer breakthrough was observed in H-4 after 6 days, with the peak concentration arriving after 17 days. Modeling of the breakthrough curve suggested a total tracer recovery of approximately 60% and an inter-well swept pore volume of about 31,000 m³. A 2D numerical model (TOUGH2) was able to replicate the observed breakthrough timing and dispersion, validating the conceptual understanding of the reservoir's geometry.

In the Krafla geothermal field in Iceland, a tracer test utilized both 1,5-NDS and 2,6-NDS injected into well K-26. brgm.fr The results indicated very rapid groundwater flow, with an apparent linear velocity of 14 m/h, but a very low recovery rate of around 0.5%. researchgate.net This suggested a highly fractured network with fast flow paths, but also the potential for significant fluid loss or dispersion into the wider reservoir. brgm.frresearchgate.net

The following interactive data tables summarize key findings from these research projects:

| Parameter | Raft River Geothermal Site (2010) | Habanero EGS (2013) | Krafla Geothermal Field (2009) |

| Tracer Injected | 100 kg of 2,6-naphthalene disulfonic acid sodium salt | 100 kg of 2,6-naphthalene-disulfonate | Not specified for 2,6-NDS alone (co-injected with 1,5-NDS) |

| Injection Well | RRG-5 | H-1 | K-26 |

| Production Well(s) | RRG-1, RRG-4 | H-4 | K-15, K-31, K-37 |

| Distance to Prod. Well | 790 m (RRG-1), 740 m (RRG-4) | Not specified | Not specified |

| Breakthrough Time | Similar to fluorescein (approx. 20 days for peak) | 6 days | Not specified |

| Peak Concentration Time | Not specified | 17 days | Not specified |

| Tracer Recovery | Lower than fluorescein | ~60% (extrapolated) | ~0.2% (total for all tracers) |

| Calculated Swept Volume | Not specified | ~31,000 m³ | Not specified |

| Inferred Fluid Velocity | Not specified | Not specified | 14 m/h (apparent linear velocity) |

Note: The data presented is a synthesis of information from multiple sources and may represent approximations or interpretations from the original research.

Interpretation of Tracer Data for Fluid Flow and Permeability

The analysis of tracer return curves provides both qualitative and quantitative insights into the subsurface.

Qualitative Interpretation:

Hydraulic Connectivity: The simple detection of the tracer at a production well confirms a hydraulic connection with the injection well.

Flow Path Complexity: The shape of the breakthrough curve indicates the nature of the flow path. A sharp, single peak suggests a direct, single-conduit flow, while a broad, multi-peaked, or long-tailed curve implies a more complex network of fractures, diffusion into the rock matrix, or the presence of multiple flow paths with varying travel times. researchgate.net

Quantitative Interpretation:

More rigorous analysis of the breakthrough curve allows for the calculation of key reservoir parameters:

Fluid Velocity: By combining the mean residence time with the distance between the wells, an average fluid velocity can be estimated. For example, in a study in the Germencik geothermal field, flow velocities were observed to range from 3.12 to 34.18 m/day based on tracer return data.

Dispersivity: This parameter quantifies the degree of tracer spreading as it moves through the reservoir. It is determined by the width and shape of the breakthrough curve and provides information on the heterogeneity of the porous or fractured medium.

Swept Pore Volume: This is the volume of the reservoir that has been contacted by the injected fluid containing the tracer. It is a critical parameter for assessing the efficiency of fluid injection in processes like geothermal energy extraction or oil recovery.

Analytical models, often based on solutions to the advection-dispersion equation, are fitted to the observed tracer data. Common models include single-fracture, multi-fracture, and dual-porosity models, with the choice depending on the geological setting. The best-fit model provides estimates for the aforementioned parameters. For instance, in many geothermal reservoirs, multi-fracture and dual-porosity models are found to be the most representative due to the presence of secondary permeability from tectonic activities and mineral dissolution.

The selection of an appropriate tracer like this compound, which is thermally stable, easily detectable, and does not significantly interact with the reservoir rock, is paramount for the accuracy of these interpretations. The data derived from these tests are invaluable for building and calibrating numerical reservoir models, which are then used to predict future reservoir performance and guide management decisions.

Analytical Methodologies for Naphthalene 2,6 Disulfonic Acid Quantification and Identification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone in the analysis of Naphthalene-2,6-disulfonic acid, providing the necessary separation from other related compounds and matrix components.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a powerful and widely used method for the determination of this compound. This technique is particularly advantageous due to the native fluorescence of naphthalenesulfonates, which allows for sensitive and selective detection at low concentrations.

A key application of this method is the simultaneous determination of various naphthalenesulfonate isomers, including this compound, in complex samples such as highly saline geothermal brines. oup.com In such analyses, ion-pair HPLC is often employed. This involves the addition of an ion-pairing agent, like tetrabutylammonium (B224687) bromide, to the mobile phase to enhance the retention and separation of the anionic sulfonate compounds on a reversed-phase column, such as a C18 column. oup.comresearchgate.net

The substances can be baseline separated, and the method has been shown to achieve good recoveries, often around 100% (± 10%), even in brines with high salt content. oup.comresearchgate.net For optimal detection, a mean wavelength maximum of 225 nm for excitation and 338 nm for emission is typically used for naphthalenedisulfonates. oup.com The method quantification limits for the analytes are reported to be in the range of 0.05 to 0.4 µg/L, demonstrating the high sensitivity of this technique. researchgate.net

Table 1: HPLC-Fluorescence Detection Parameters for Naphthalenesulfonates

| Parameter | Value | Reference |

|---|---|---|

| Analytical Column | C18 | researchgate.net |

| Mobile Phase | Ion-pair with tetrabutylammonium bromide | oup.com |

| Excitation Wavelength | 225 nm | oup.com |

| Emission Wavelength | 338 nm | oup.com |

Capillary Electrophoresis (CE) for Isomer Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like naphthalenedisulfonate isomers. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. This makes it an excellent tool for distinguishing between the various positional isomers of naphthalenedisulfonic acid.

While specific data for the analysis of pure this compound is limited in readily available literature, studies on mixtures of naphthalenedisulfonate isomers demonstrate the capability of CE. The technique can provide high precision and sensitivity for these isomers, with quantification limits reported to be at or below 1.0 μg/L in water samples. researchgate.net The recovery of naphthalenesulfonate isomers in spiked water samples typically ranges from 73% to 87%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives and Breakdown Products

The direct analysis of highly polar and non-volatile compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Therefore, a derivatization step is typically required to convert the sulfonic acid groups into more volatile and thermally stable derivatives.

One such method involves on-line derivatization in the GC injection port using reagents like tetrabutylammonium salts. This approach has been successfully applied to the analysis of naphthalene (B1677914) monosulfonic acid isomers, achieving quantification limits as low as 0.05 µg/L in 200 ml water samples. nih.gov The recoveries of the derivatized isomers in spiked water samples were reported to be in the range of 70% to 82%. nih.gov While this study focused on monosulfonic acids, similar principles of derivatization could be applied to the analysis of disulfonic acids like this compound. However, specific research detailing the GC-MS analysis of this compound derivatives is not extensively documented in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an invaluable tool for the trace analysis of this compound in complex environmental and biological matrices.

LC-MS methods, particularly those employing electrospray ionization (ESI) in negative ion mode, are well-suited for the analysis of anionic compounds like naphthalenesulfonates. By using tandem mass spectrometry (MS-MS), the specificity and sensitivity of the analysis can be further enhanced, allowing for quantification in the range of 0.1 to 100 µg/L without extensive sample preparation. nih.gov While a specific study focusing solely on this compound was not identified, the general applicability of LC-MS/MS for the quantification of polar naphthalene derivatives in contaminated groundwater has been demonstrated. nih.gov

Spectrophotometric Methods for this compound Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of this compound, although they may lack the selectivity of chromatographic techniques. These methods are often based on the formation of a colored complex or a change in absorbance after a chemical reaction.

For instance, spectrophotometric determination can be carried out after a pre-concentration step using techniques like molecularly imprinted stir bar sorptive extraction. researchgate.net While a study using this approach focused on other naphthalenesulfonates, it highlights the potential for developing spectrophotometric methods for this compound with detection limits in the µg/L range. researchgate.net Another approach involves diazotization-coupling reactions with specific reagents to produce a colored azo dye that can be measured spectrophotometrically. acs.org However, the direct application of these methods specifically for this compound requires further investigation to establish specific reaction conditions and analytical parameters.

Sample Preparation and Pre-concentration Strategies

Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with trace concentrations in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering components, to pre-concentrate it to a level suitable for detection, and to present it in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is the most commonly employed technique for the extraction and pre-concentration of naphthalenesulfonates from aqueous samples. oup.comresearchgate.net Various sorbent materials can be used, with polymeric reversed-phase sorbents often showing good performance. For instance, in the analysis of naphthalenesulfonates in highly saline brines, a solid-phase extraction step can yield recoveries of approximately 100% (± 10%). oup.com

Another innovative approach is the use of molecularly imprinted stir bar sorptive extraction (MIPSBSE). This technique utilizes a stir bar coated with a molecularly imprinted polymer that has specific recognition sites for the target analyte or a related template molecule. This method has been shown to provide significant enrichment factors for various naphthalenesulfonates. researchgate.net

Table 2: Recovery of Naphthalenesulfonate Isomers using Solid-Phase Extraction

| Analyte | Recovery in Spiked Water Samples (%) | Reference |

|---|---|---|

| Naphthalenesulfonate Isomers | 73 - 87 | researchgate.net |

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. truman.edulibretexts.org It offers a more efficient alternative to liquid-liquid extraction by minimizing solvent use and facilitating quantitative extractions. truman.edu The process involves passing a sample through a cartridge containing a solid adsorbent (sorbent). The analyte of interest can either be retained on the sorbent while impurities pass through (bind-and-elute strategy) or the impurities can be retained while the analyte passes through (removal/trapping strategy). libretexts.org

For sulfonated naphthalenes like this compound, which are polar compounds, reversed-phase SPE is often employed. truman.edu In this approach, a nonpolar sorbent retains the nonpolar analytes from a polar matrix. However, given the polar nature of this compound, modifications to the standard reversed-phase or normal-phase SPE protocols are necessary.

A key step in SPE is conditioning the sorbent, which involves rinsing the cartridge with a solvent similar to the sample matrix to ensure proper interaction. libretexts.org After loading the sample, a wash step is performed to remove any weakly bound impurities. Finally, a strong solvent is used to elute the analyte of interest. libretexts.org The choice of sorbent, conditioning solvent, wash solvent, and elution solvent is critical for the successful isolation of this compound.

A study on the thermal stability of naphthalene disulfonates developed a combined high-performance liquid chromatography (HPLC) and SPE method to detect breakdown products at high temperatures. wgtn.ac.nz This indicates the utility of SPE in preparing samples for further, more sensitive analytical techniques. Another procedure successfully utilized ion-pair HPLC with fluorescence detection after solid-phase extraction to determine various naphthalene disulfonates, including the 2,6-isomer, in highly saline geothermal brines, achieving recoveries of 100% (± 10%). researchgate.net

Table 1: General Steps in Solid-Phase Extraction (SPE)

| Step | Description | Purpose |

| Conditioning | The SPE sorbent is treated with a solvent that is similar in polarity to the sample matrix. A second solvent is then used to prepare the sorbent for optimal interaction with the analyte. | To activate the sorbent and ensure reproducible retention of the analyte. |

| Sample Loading | The liquid sample is passed through the SPE cartridge. | To adsorb the analyte of interest onto the sorbent. |

| Washing | A specific solvent or a series of solvents is passed through the cartridge to remove interfering substances. | To eliminate impurities that may have been co-adsorbed with the analyte. |

| Elution | A solvent strong enough to disrupt the analyte-sorbent interaction is passed through the cartridge. | To recover the purified analyte from the sorbent for subsequent analysis. |

This table is based on general SPE principles.

Application of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule or a group of structurally similar compounds. sigmaaldrich.com This "molecular memory" makes them highly selective sorbents for use in techniques like solid-phase extraction. nih.govresearchgate.net The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. mdpi.com

The high selectivity of MIPs makes them particularly useful for extracting specific compounds from complex matrices. sigmaaldrich.com Research has demonstrated the successful use of a non-covalent molecularly imprinted polymer for the selective extraction of a group of naphthalene mono- and disulfonates from aqueous samples. nih.gov In this study, 1-naphthalenesulfonic acid was used as the template molecule. Due to the structural similarities, the resulting MIP showed cross-reactivity and was able to retain other naphthalene sulfonates, including, presumably, this compound. nih.gov When a standard aqueous solution containing a mixture of eight naphthalene sulfonates was passed through the MIP-based SPE cartridge, all were retained with recoveries greater than 80%, even after a washing step with methanol. nih.gov

The stability of MIPs over a wide range of pH, temperatures, and solvents is a significant advantage over other selective materials like immunoaffinity sorbents. sigmaaldrich.commdpi.com This robustness allows for more rigorous extraction and cleanup procedures.

Table 2: Findings from a Study on MIPs for Naphthalene Sulfonate Extraction

| Parameter | Finding | Reference |

| Template Molecule | 1-Naphthalene sulfonic acid (1-NS) | nih.gov |

| Functional Monomer | 4-Vinylpyridine (4-VP) | nih.gov |

| Cross-linker | Ethylene glycol dimethacrylate | nih.gov |

| Porogen | Methanol/water mixture (4:1) | nih.gov |

| Application | Solid-phase extraction of naphthalene mono- and disulfonates | nih.gov |

| Recovery Rate | > 80% for all tested naphthalene sulfonates | nih.gov |

This table summarizes the findings from a specific study on the development of MIPs for naphthalene sulfonate extraction.

Anion-Exchange Protocols

Anion-exchange chromatography is a separation technique that utilizes a stationary phase with covalently attached positively charged functional groups. wikipedia.org This positively charged resin binds negatively charged molecules (anions). wikipedia.org Since this compound is a strong acid, it exists as a dianion in aqueous solutions, making it an ideal candidate for separation by anion-exchange. solubilityofthings.com

In this method, a sample containing this compound is introduced into a column packed with an anion-exchange resin. The negatively charged sulfonate groups of the molecule interact with the positively charged sites on the resin, leading to its retention. wikipedia.org Other components of the sample that are neutral or positively charged will pass through the column unretained.

Elution of the bound this compound can be achieved by either increasing the concentration of a competing anion (e.g., chloride ions from a salt solution) in the mobile phase or by changing the pH to neutralize the charge on the analyte. wikipedia.org The competing anions will displace the naphthalene-2,6-disulfonate (B1230444) from the resin, allowing it to be collected for quantification.

While direct search results detailing specific anion-exchange protocols solely for this compound are limited, the principles of anion-exchange chromatography are well-established and applicable. nih.govresearchgate.net For instance, a high-performance liquid chromatography (HPLC) method has been developed for the analysis of 2-naphthalenesulfonic acid and 1,5-naphthalenedisulfonic acid using a unique approach on a negatively-charged cation-exchange column, which highlights the adaptability of ion-exchange principles for separating naphthalene sulfonic acids. sielc.com This suggests that a conventional anion-exchange approach would also be a viable strategy.

Environmental Fate and Bioremediation Research

Biodegradation Pathways of Naphthalene-2,6-disulfonic Acid

The biological breakdown of this compound is a key area of research, focusing on the ability of microorganisms to utilize this xenobiotic compound as a source of carbon and energy. Naphthalene (B1677914) disulfonic acids are known to be more resistant to biodegradation compared to their monosulfonated counterparts due to their higher polarity. nih.govfrontiersin.org

A pivotal discovery in the bioremediation of this compound (2,6-NDS) was the isolation of a bacterial strain capable of its degradation. A Moraxella species was successfully isolated from an industrial sewage plant and was shown to utilize 2,6-NDS as a growth substrate. nih.govnih.gov This particular strain demonstrated the ability to adapt and also grow on naphthalene-1,6-disulfonic acid, indicating a degree of metabolic versatility. nih.govresearchgate.net Further studies have identified other bacteria, such as Pigmentiphaga sp. strain NDS-1, also isolated from activated sludge, which can degrade 2,6-NDS. The identification of such strains is crucial as it provides a basis for developing targeted biological wastewater treatment processes.

| Microbial Strain | Substrate(s) | Source of Isolation |

| Moraxella sp. | This compound, Naphthalene-1,6-disulfonic acid | Industrial sewage plant |

| Pigmentiphaga sp. NDS-1 | This compound | Activated sludge from a wastewater treatment plant |

| Pseudomonas sp. A3 & C22 | Naphthalenesulfonic acids | Not Specified |

The microbial degradation of this compound initiates with a critical desulfonation step. In the case of the identified Moraxella sp., the catabolic pathway begins with a regioselective 1,2-dioxygenation of the aromatic ring. nih.govnih.gov This enzymatic action labilizes the carbon-sulfur bond, leading to the elimination of a sulfite (B76179) group. nih.gov

This initial desulfonation and subsequent ring cleavage result in the formation of 5-sulfosalicylic acid (5SS) as a key aromatic intermediate. nih.govresearchgate.net The Moraxella strain is capable of using 5SS as its sole carbon source. nih.gov The metabolic pathway proceeds with the hydroxylation of 5-sulfosalicylic acid by salicylate-5-hydroxylase, which removes the second sulfonate group and generates gentisic acid (gentisate). nih.govfrontiersin.org This compound then enters the central carbon pathway for complete mineralization. nih.govfrontiersin.org Interestingly, research has shown that 2,6-NDS or an early metabolite must act as an inducer for the initial catabolic enzymes, as cells grown on 5-sulfosalicylic acid or gentisate did not oxidize 2,6-NDS. nih.gov

The biodegradability of naphthalene sulfonates is highly dependent on the number and position of the sulfonate groups on the naphthalene ring. Generally, naphthalene disulfonic acids are considered more resistant to microbial attack than naphthalene monosulfonates. nih.govfrontiersin.org